[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1202890-79-6
VCID: VC3418078
InChI: InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl
Molecular Formula: C17H24ClNO2
Molecular Weight: 309.8 g/mol

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

CAS No.: 1202890-79-6

Cat. No.: VC3418078

Molecular Formula: C17H24ClNO2

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester - 1202890-79-6

Specification

CAS No. 1202890-79-6
Molecular Formula C17H24ClNO2
Molecular Weight 309.8 g/mol
IUPAC Name tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20)
Standard InChI Key AWACZJQTWOCLML-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 4-position with a 4-chlorophenyl group. A carbamic acid tert-butyl ester (–NH–CO–O–t-Bu) is attached to the cyclohexyl ring, conferring steric bulk and chemical stability. The trans-configuration of the cyclohexyl group is often preferred in synthetic applications due to its lower steric strain compared to the cis-isomer.

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves Boc protection of 4-(4-chlorophenyl)cyclohexylamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions :

  • Step 1: React 4-(4-chlorophenyl)cyclohexylamine with Boc₂O in dichloromethane or THF.

  • Step 2: Add a base (e.g., triethylamine, NaHCO₃) to scavenge HCl generated during carbamate formation.

  • Step 3: Purify via column chromatography (hexane/ethyl acetate) to isolate the product in 45–64% yields .

Representative Reaction:

4-(4-Chlorophenyl)cyclohexylamine+Boc2OBase[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester\text{4-(4-Chlorophenyl)cyclohexylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester}

Optimization Strategies

  • Catalysis: Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts enhance reaction efficiency (94% yield) .

  • Solvent Effects: Polar aprotic solvents (e.g., THF) improve Boc group transfer kinetics .

  • Stereocontrol: Trans-cyclohexyl isomers dominate due to reduced 1,3-diaxial interactions during ring closure.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling sequential reactions in peptide synthesis . Key applications include:

  • Antipsychotic Agents: Used in the synthesis of Cariprazine, a D₃/D₂ receptor partial agonist .

  • Antibiotics: Intermediate for quinolinones targeting multidrug-resistant bacteria .

  • Kinase Inhibitors: Precursor for JAK1 and Mer kinase inhibitors in leukemia therapy .

Structure-Activity Relationship (SAR) Studies

  • The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

  • The Boc group’s cleavage under mild acidic conditions (e.g., TFA) allows selective deprotection without disrupting sensitive functional groups .

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